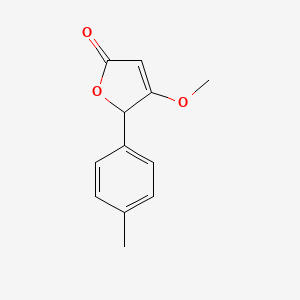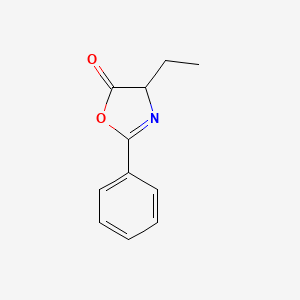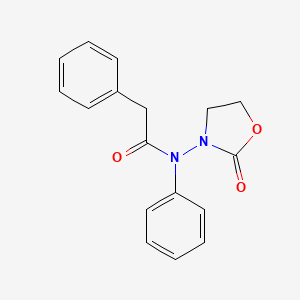
N-(2-Oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide is a compound that belongs to the class of oxazolidinones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their antibacterial properties. The structure of N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide includes an oxazolidinone ring, which is a five-membered ring containing nitrogen, oxygen, and carbon atoms, and a diphenylacetamide moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide typically involves the formation of the oxazolidinone ring followed by the introduction of the diphenylacetamide group. One common method involves the reaction of an aldehyde with a chiral amino alcohol to form an intermediate, which is then cyclized to form the oxazolidinone ring. The diphenylacetamide group can be introduced through a subsequent acylation reaction.
Industrial Production Methods
In industrial settings, the synthesis of N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product with minimal by-products. Common reagents used in the industrial synthesis include aldehydes, chiral amino alcohols, and acylating agents.
化学反応の分析
Types of Reactions
N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and oxazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
科学的研究の応用
N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential antibacterial properties.
Medicine: It is investigated for its potential use in developing new antibiotics.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinones, which bind to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This inhibition leads to the bacteriostatic effect of the compound.
類似化合物との比較
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Sutezolid: A derivative of linezolid with enhanced activity against resistant bacterial strains.
Eperezolid: Similar to linezolid but with different pharmacokinetic properties.
Uniqueness
N-(2-Oxooxazolidin-3-yl)-N,2-diphenylacetamide is unique due to its specific structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other oxazolidinones. Its diphenylacetamide moiety may also contribute to its unique interactions with biological targets.
特性
CAS番号 |
78157-34-3 |
|---|---|
分子式 |
C17H16N2O3 |
分子量 |
296.32 g/mol |
IUPAC名 |
N-(2-oxo-1,3-oxazolidin-3-yl)-N,2-diphenylacetamide |
InChI |
InChI=1S/C17H16N2O3/c20-16(13-14-7-3-1-4-8-14)19(15-9-5-2-6-10-15)18-11-12-22-17(18)21/h1-10H,11-13H2 |
InChIキー |
XXQRDLOMFDOBPQ-UHFFFAOYSA-N |
正規SMILES |
C1COC(=O)N1N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


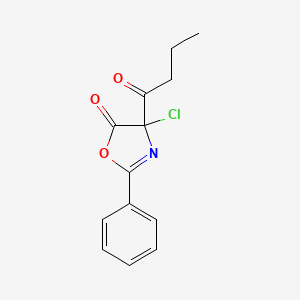
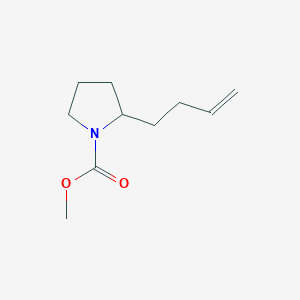
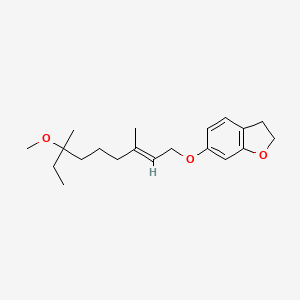

![2-(Chloromethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B12890426.png)

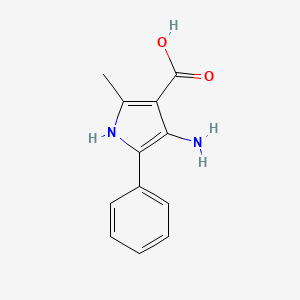
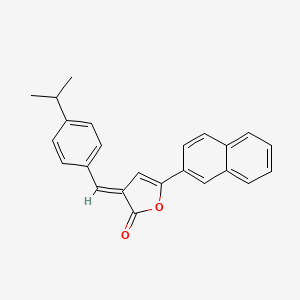
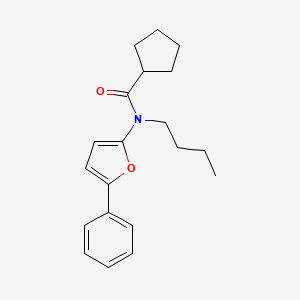
![Cyclopenta[b]pyrrole](/img/structure/B12890464.png)

![[2-(1H-Pyrrol-1-yl)benzene-1-sulfinyl]acetonitrile](/img/structure/B12890478.png)
